

Orphine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

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An In-depth Technical Guide on Morphine

Notice: The term "**Orphine**" appears to be a typographical error. Based on the technical requirements for a guide on chemical structure, properties, and signaling pathways for a drug development audience, this document focuses on M**orphine**, a pivotal compound in pharmacology.

Introduction

Morphine is a potent opioid analgesic and the most abundant opiate found in Papaver somniferum (the opium poppy).[1] First isolated in 1804 by Friedrich Sertürner, it remains a cornerstone for the management of severe acute and chronic pain.[2] Morphine acts directly on the central nervous system (CNS) to relieve pain.[1] Its profound analgesic effects are, however, accompanied by a high potential for tolerance, dependence, and addiction, making its study crucial for the development of safer and more effective pain therapeutics.[1][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Nomenclature

Morphine is a benzylisoquinoline alkaloid with a complex pentacyclic structure.[4][5] This rigid, T-shaped molecule consists of a phenanthrene core embedded within a more complex framework, which is crucial for its interaction with opioid receptors.[2][6]

• IUPAC Name: (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol[7]



- Molecular Formula: C₁₇H₁₉NO₃[5]
- Key Structural Features:
 - A tertiary amine with a methyl group.
 - A phenolic hydroxyl group at position 3.[2]
 - An alcoholic hydroxyl group at position 6.[2]
 - An ether linkage.[2]
 - Five rings, three of which are in approximately the same plane.[4]

Physicochemical Properties

The physicochemical properties of m**orphine** influence its solubility, absorption, and ability to cross the blood-brain barrier. M**orphine** itself is poorly soluble in water; therefore, it is typically administered as a salt, such as m**orphine** sulfate or hydrochloride, which are significantly more water-soluble.[4]

Property	Value	Reference
Molecular Weight	285.34 g/mol	[7]
Melting Point	255 °C	[1]
рКа	8.21 (phenolic hydroxyl), 9.85 (tertiary amine)	[1]
Water Solubility	0.2 g/L (at 20 °C)	[1]
Topological Polar Surface Area	52.93 Ų	[8]
Hydrogen Bond Donors	2	[8]
Hydrogen Bond Acceptors	4	[8]
Rotatable Bonds	0	[8]



Mechanism of Action and Signaling Pathways

Morphine exerts its pharmacological effects primarily by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[3][9] It has the highest affinity for the μ -opioid receptor (MOR), but also acts on κ -opioid (KOR) and δ -opioid (DOR) receptors.[1] [10]

Upon binding to the μ -opioid receptor, m**orphine** initiates a signaling cascade:

- G-Protein Activation: The receptor-agonist complex promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/Go).[11]
- Dissociation: The G-protein dissociates into its $G\alpha(i/o)$ and $G\beta\gamma$ subunits.[11]
- Downstream Effects:
 - Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
 - Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[9][13] It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters like substance P and glutamate from presynaptic terminals.[3][13]

This combination of pre- and postsynaptic inhibition ultimately dampens the transmission of pain signals (nociception) in the spinal cord and brain.[3][9]

Morphine's μ-opioid receptor signaling pathway.

Biosynthesis

Morphine is naturally synthesized in the opium poppy from the amino acid tyrosine. The biosynthesis is a complex, multi-step enzymatic process. A key intermediate is (S)-reticuline, which is converted to (R)-reticuline.[14][15] The enzyme salutaridine synthase then catalyzes the intramolecular phenol coupling of (R)-reticuline to form the first morphinan alkaloid, salutaridine.[14][15] Subsequent enzymatic steps involving reduction, acetylation, and demethylation eventually yield thebaine, codeine, and finally morphine.[16]



Experimental Protocols Quantification of Morphine in Plasma using LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying m**orphine** in biological matrices like plasma.[17][18]

Objective: To determine the concentration of morphine in human plasma samples.

Methodology:

- Sample Preparation (Solid Phase Extraction SPE):
 - To 0.5 mL of plasma, add an internal standard (e.g., morphine-d3).[19]
 - Condition a mixed-mode SPE cartridge with methanol followed by water.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge with a weak organic solvent to remove interferences.
 - Elute m**orphine** and the internal standard with a stronger, appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection.
- Chromatographic Separation (HPLC):
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm).[17]
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[20]
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μL.



- Detection (Tandem Mass Spectrometry):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).[18]
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Morphine: Q1 286.2 -> Q3 201.1
 - Morphine-d3 (Internal Standard): Q1 289.2 -> Q3 201.1
 - Monitor the specific precursor-to-product ion transitions for both morphine and the internal standard.
- Quantification:
 - Generate a calibration curve using known concentrations of morphine standards.
 - Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for LC-MS/MS quantification of morphine.

In Vivo Assessment of Analgesia (Hot Plate Test)

The hot plate test is a common method to evaluate the analgesic efficacy of compounds in animal models.[21]

Objective: To measure the pain response latency in rodents following morphine administration.

Methodology:

- Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing room and equipment to reduce stress.
- Baseline Measurement: Place each animal on the hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the latency to the first sign of pain, such as



hind paw licking or jumping. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

- Drug Administration: Administer m**orphine** (e.g., via subcutaneous or intraperitoneal injection) at the desired dose.
- Post-Treatment Measurement: At specific time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency again.
- Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time -Baseline latency)] x 100.

Conclusion

Morphine remains a vital tool in pain management and a critical subject of study in pharmacology and drug development. Its complex chemical structure dictates its interaction with opioid receptors, leading to potent analgesia through well-defined signaling pathways. A thorough understanding of its properties, mechanisms, and the experimental methods used to study it is essential for the ongoing effort to develop novel analgesics with improved safety profiles and reduced potential for abuse.

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- To cite this document: BenchChem. [Orphine chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827559#orphine-chemical-structure-and-properties]

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